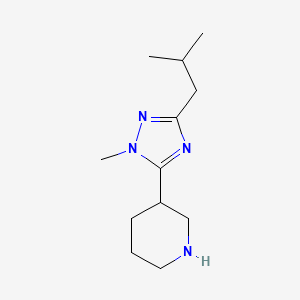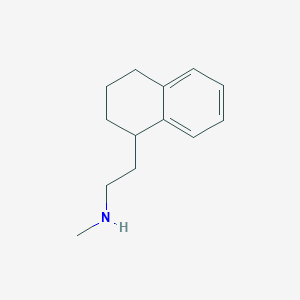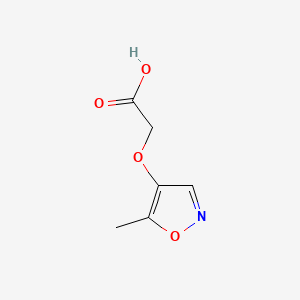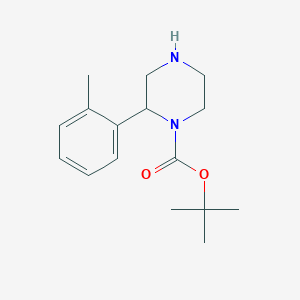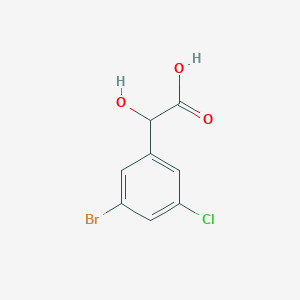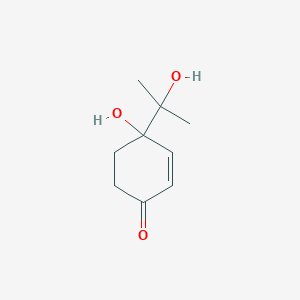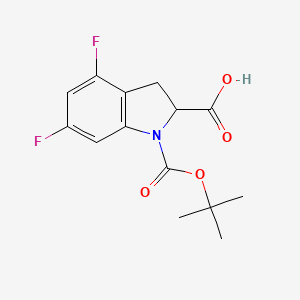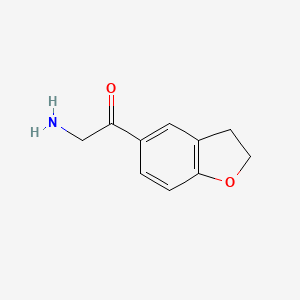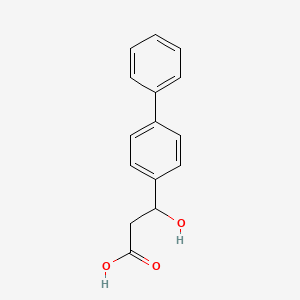
beta-Hydroxy-(1,1'-biphenyl)-4-propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid: is an organic compound characterized by the presence of a hydroxyl group attached to a biphenyl structure with a propanoic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid typically involves the reaction of biphenyl derivatives with appropriate reagents to introduce the hydroxyl and propanoic acid functionalities.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of catalysts.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions .
Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to potential therapeutic effects .
Industry: In the industrial sector, beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid involves its interaction with specific molecular targets. The hydroxyl group and biphenyl structure allow it to participate in hydrogen bonding and hydrophobic interactions, which can influence its biological activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Hydroxybutyric acid: Similar in having a hydroxyl group adjacent to a carboxyl group.
beta-[1,1’-Biphenyl]-4-Yl-beta-Hydroxy-2-Furanpropanoic Acid: Shares the biphenyl and hydroxyl features.
Uniqueness: beta-Hydroxy-(1,1’-biphenyl)-4-propanoic acid is unique due to its specific combination of a biphenyl structure with a hydroxyl group and a propanoic acid side chain. This combination provides distinct chemical and physical properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
71315-37-2 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
3-hydroxy-3-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O3/c16-14(10-15(17)18)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10H2,(H,17,18) |
Clave InChI |
FYLLNQDSIYVIED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



